molecular formula C10H16N2O2 B2666289 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde CAS No. 1144445-88-4

1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde

Cat. No.: B2666289
CAS No.: 1144445-88-4
M. Wt: 196.25
InChI Key: VEBVOFDMDLVPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-9-oxo-3,7-diazabicyclo[331]nonane-3-carbaldehyde is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is part of the diazabicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde typically involves the reaction of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane with various aldehydes under controlled conditions. One common method includes the use of isatin and its derivatives to form spiro compounds, such as spiro(1,3-diazaadamantane-2,3′-oxindoles) . The reaction conditions often involve the use of acetic anhydride and specific temperature controls to yield the desired products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

    Substitution: Substitution reactions, particularly with halogens or other functional groups, can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include isatin derivatives, acetic anhydride, and various oxidizing or reducing agents. Reaction conditions such as temperature and solvent choice play a crucial role in determining the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include spiro(1,3-diazaadamantane-2,3′-oxindoles) and other oxindole derivatives, which have significant biological activities .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell growth or the activation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclo[3.3.1]nonane derivatives, such as:

Uniqueness

1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9-3-11-4-10(2,8(9)14)6-12(5-9)7-13/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBVOFDMDLVPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CN(C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.